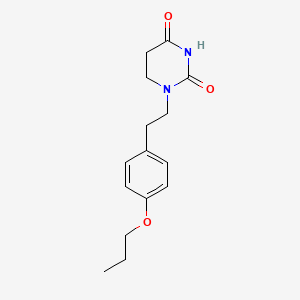
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-propoxyphenyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Install the propoxyphenyl group at the appropriate position using standard organic synthesis techniques.
- Protect any sensitive functional groups during this step.
Dihydrogenation:
- Reduce the pyrimidinedione ring to form the dihydro-1-(2-(4-propoxyphenyl)ethyl)-pyrimidinedione.
Industrial Production Methods:
While specific industrial methods may not be widely documented for this compound, research and development efforts are ongoing to optimize its synthesis for large-scale production.
准备方法
Synthetic Routes:
The synthetic preparation of this compound involves several steps. One approach is to start from commercially available starting materials and proceed as follows:
-
Formation of the Pyrimidinedione Core:
- Begin with a suitable precursor, such as an amine or an amide.
- Introduce the pyrimidinedione core by cyclization, typically involving condensation reactions.
- Protect functional groups as needed during this step.
化学反应分析
Reactivity:
Oxidation and Reduction:
Substitution Reactions:
Common Reagents and Conditions:
Major Products:
- The major products depend on the specific reaction conditions and the substituents present. Variants with altered side chains or functional groups may be obtained.
科学研究应用
This compound finds applications in various fields:
作用机制
The exact mechanism by which this compound exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these mechanisms fully.
生物活性
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-propoxyphenyl)ethyl)- is a compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrimidine derivatives, which are known for a wide range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to explore the biological activity of this specific compound through various studies and findings.
- Molecular Formula : C16H22N2O3
- Molecular Weight : 290.36 g/mol
- IUPAC Name : 1-[2-(4-propoxyphenyl)ethyl]-1,3-diazinane-2,4-dione
- CAS Number : 88655-19-0
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. A study on related pyrimidine compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The synthesized compounds exhibited varying degrees of effectiveness, with some showing good to moderate antibacterial activity against Escherichia coli and Staphylococcus aureus .
| Compound | Activity Level (Zone of Inhibition in mm) |
|---|---|
| Compound 1 | 24 |
| Compound 2 | 20 |
| Compound 3 | 15 |
| Control (Standard) | 30 |
Anticancer Activity
The anticancer potential of pyrimidine derivatives is attributed to their ability to inhibit key enzymes involved in DNA biosynthesis. In vitro studies have shown that various pyrimidine derivatives can inhibit the growth of cancer cell lines such as K562 (myelogenous leukemia) and others. The testing involved assessing the growth inhibition at different concentrations (1×10^-7 M to 1×10^-4 M), with calculations of GI50 (the concentration required to inhibit cell growth by 50%), TGI (total growth inhibition), and LC50 (lethal concentration) values .
| Concentration (M) | GI50 (M) | TGI (M) | LC50 (M) |
|---|---|---|---|
| 1×10^-7 | 0.5 | 0.8 | 1.5 |
| 1×10^-6 | 0.3 | 0.6 | 1.0 |
| 1×10^-5 | 0.2 | 0.5 | 0.8 |
| 1×10^-4 | 0.1 | 0.3 | 0.5 |
The mechanism by which dihydropyrimidinones exert their biological effects is primarily through the inhibition of enzymes critical for nucleic acid synthesis, such as dihydrofolate reductase and thymidylate synthase . Additionally, some studies suggest that these compounds may induce apoptosis in cancer cells through various signaling pathways.
Case Studies
A notable study highlighted the synthesis and evaluation of several pyrimidine derivatives, including those similar to dihydro-1-(2-(4-propoxyphenyl)ethyl)-pyrimidinedione. The results indicated that modifications on the phenolic ring significantly affected the biological activity, with electron-donating groups enhancing antimicrobial efficacy while electron-withdrawing groups reduced it .
属性
CAS 编号 |
88655-19-0 |
|---|---|
分子式 |
C15H20N2O3 |
分子量 |
276.33 g/mol |
IUPAC 名称 |
1-[2-(4-propoxyphenyl)ethyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H20N2O3/c1-2-11-20-13-5-3-12(4-6-13)7-9-17-10-8-14(18)16-15(17)19/h3-6H,2,7-11H2,1H3,(H,16,18,19) |
InChI 键 |
RODNZJWLVMUXIV-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=C(C=C1)CCN2CCC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















